molecular formula C15H19F2N3O B7532244 N-(2-ADAMANTYL)-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE

N-(2-ADAMANTYL)-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B7532244
M. Wt: 295.33 g/mol
InChI Key: OLMASVSNMYDJRM-UHFFFAOYSA-N
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Description

N-(2-ADAMANTYL)-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic compound that features an adamantyl group, a difluoromethyl group, and a pyrazole ring. The adamantyl group is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to the compound. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and structural characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ADAMANTYL)-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Attachment of the Adamantyl Group: The adamantyl group can be attached through a nucleophilic substitution reaction, where an adamantyl halide reacts with the pyrazole derivative.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with an appropriate amine or ammonia under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ADAMANTYL)-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-(2-ADAMANTYL)-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.

    Materials Science: Its rigid structure makes it a candidate for use in the development of new materials with specific mechanical or thermal properties.

    Biology: The compound can be used as a probe to study biological processes involving the pyrazole ring or the adamantyl group.

    Industry: It may be used in the synthesis of other complex molecules or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-ADAMANTYL)-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantyl group can enhance the compound’s ability to penetrate cell membranes, while the pyrazole ring can interact with enzymes or receptors. The difluoromethyl group can influence the compound’s metabolic stability and binding affinity. Together, these features enable the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ADAMANTYL)-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the difluoromethyl group, which may affect its biological activity and stability.

    N-(2-ADAMANTYL)-1-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE: Contains a trifluoromethyl group instead of a difluoromethyl group, which can alter its chemical properties and interactions.

    N-(2-ADAMANTYL)-1H-PYRAZOLE-3-CARBOXAMIDE: The carboxamide group is positioned differently, which can influence the compound’s reactivity and biological activity.

Uniqueness

N-(2-ADAMANTYL)-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the combination of its adamantyl, difluoromethyl, and pyrazole groups. This combination imparts distinct physical, chemical, and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-adamantyl)-2-(difluoromethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2N3O/c16-15(17)20-12(1-2-18-20)14(21)19-13-10-4-8-3-9(6-10)7-11(13)5-8/h1-2,8-11,13,15H,3-7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMASVSNMYDJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=NN4C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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